Dcjtb

Catalog No.
S3316822
CAS No.
200052-70-6
M.F
C30H35N3O
M. Wt
453.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dcjtb

CAS Number

200052-70-6

Product Name

Dcjtb

IUPAC Name

2-[2-tert-butyl-6-[(E)-2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile

Molecular Formula

C30H35N3O

Molecular Weight

453.6 g/mol

InChI

InChI=1S/C30H35N3O/c1-28(2,3)26-17-21(22(18-31)19-32)16-23(34-26)9-8-20-14-24-27-25(15-20)30(6,7)11-13-33(27)12-10-29(24,4)5/h8-9,14-17H,10-13H2,1-7H3/b9-8+

InChI Key

HXWWMGJBPGRWRS-CMDGGOBGSA-N

SMILES

CC1(CCN2CCC(C3=C2C1=CC(=C3)C=CC4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C)C

Canonical SMILES

CC1(CCN2CCC(C3=C2C1=CC(=C3)C=CC4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C)C

Isomeric SMILES

CC1(CCN2CCC(C3=C2C1=CC(=C3)/C=C/C4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C)C

Enhanced Photoluminescence in OLED Displays

Highly Efficient Red OLEDs

Random Lasers

Interface Material in Organic Heterojunction Solar Cells

Medical Diagnostics and Photodynamic Therapy

    Scientific Field: Medical Photonics

    Methods: Its use involves the development of devices that can provide high energy density emission and reasonably narrow linewidth, which are crucial in medical applications.

DCJTB, or 4-(Dicyanomethylene)-2-norbornene-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran, is a red fluorescent dye widely utilized in organic light-emitting diodes (OLEDs). This compound exhibits unique photophysical properties, including high fluorescence quantum yield and significant Stokes shifts, making it suitable for various optoelectronic applications. The structure of DCJTB includes a dicyanomethylene group that enhances its electron-accepting ability, contributing to its strong emission characteristics and stability under operational conditions. Its absorption and emission spectra are sensitive to environmental factors such as solvent polarity, which can induce significant shifts in fluorescence properties .

In OLEDs, DCJTB functions as a dopant material. Doping refers to incorporating a small amount of a guest molecule (dopant) into a host material. In this case, the host material is a light-emitting polymer that efficiently absorbs electrical energy but might have limitations in color purity or efficiency. The dopant molecules (DCJTB) accept the transferred energy from the host and emit light at a specific wavelength, determining the final color of the OLED [].

The mechanism of action of DCJTB involves Förster energy transfer. This non-radiative process occurs when an excited molecule (donor, the host material) transfers its energy to a nearby molecule (acceptor, DCJTB) in the ground state through dipole-dipole interactions. The acceptor molecule then emits light at its characteristic wavelength [].

Relevant to its application in OLEDs. Notably, it undergoes energy transfer processes such as Förster resonance energy transfer (FRET) and Dexter energy transfer. In FRET, energy is transferred from a donor molecule (like DMAC-TRZ) to DCJTB without the emission of photons. This process is particularly efficient due to the close proximity of the two molecules in the device architecture . Additionally, at higher concentrations, DCJTB can engage in non-radiative recombination processes that can quench excitons through exciton-polaron annihilation .

DCJTB can be synthesized through various methods, often involving the condensation of suitable precursors under controlled conditions. A common synthesis route includes:

  • Preparation of Dicyanomethylene Intermediate: This involves reacting malonic acid derivatives with appropriate aldehydes.
  • Formation of Pyran Ring: The intermediate is then reacted with an appropriate enolizable ketone to form the pyran structure.
  • Final Coupling: The final step typically involves coupling with a julolidine derivative to produce DCJTB.

The synthesis process requires careful control of reaction conditions to optimize yield and purity .

Unique Aspects4-(Dicyanomethylene)-2-norbornene-6-(1,1-dimethyljulolidyl-9-enyl)-4H-pyranSimilar core structure with different substituentsOLEDsLower quantum yield than DCJTB4-(Dicyanomethylene)-2-norbornene-6-(9-ethylcarbazole)-4H-pyranCarbazole substituentOLEDsEnhanced charge transport properties4-(Dicyanomethylene)-2-norbornene-6-(phenyl)-4H-pyranPhenyl group substitutionOrganic photovoltaicsDifferent spectral properties

DCJTB stands out due to its high fluorescence quantum yield and stability under operational conditions compared to these similar compounds.

Interaction studies involving DCJTB focus on its energy transfer mechanisms within OLED structures. Research indicates that DCJTB effectively participates in both FRET and Dexter energy transfer processes when doped with various host materials. These studies highlight how concentration affects emission properties and device performance. For instance, increasing DCJTB concentration leads to red-shifting of emission peaks and quenching of other emissions due to aggregation effects .

XLogP3

7.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-[2-tert-butyl-6-[(E)-2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile
4-(Dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyljulolidin-4-yl-vinyl)-4H-pyran

Dates

Modify: 2023-08-19

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